Lrrk2-IN-7

LRRK2 kinase assay IC50 comparison Biochemical potency

LRRK2-IN-7 is a small-molecule, ATP-competitive type I kinase inhibitor belonging to the 1-heteroaryl-1H-indazole chemical series. It is primarily utilized in preclinical research as a tool compound for investigating the role of leucine-rich repeat kinase 2 (LRRK2) inhibition in Parkinson's disease (PD) and related cellular pathways such as autophagy and vesicle trafficking.

Molecular Formula C24H26N6O
Molecular Weight 414.5 g/mol
Cat. No. B10857953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLrrk2-IN-7
Molecular FormulaC24H26N6O
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CCN(C1)C2=NC=NC(=C2)N3C4=C(C=CC(=C4)C5(CC56CC6)C#N)C=N3)O
InChIInChI=1S/C24H26N6O/c1-22(2,31)18-5-8-29(12-18)20-10-21(27-15-26-20)30-19-9-17(4-3-16(19)11-28-30)24(14-25)13-23(24)6-7-23/h3-4,9-11,15,18,31H,5-8,12-13H2,1-2H3/t18-,24-/m1/s1
InChIKeyJCQABEJXHUSDMF-HOYKHHGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2-IN-7 for Parkinson's Disease Research: Compound Identification and Core Attributes


LRRK2-IN-7 is a small-molecule, ATP-competitive type I kinase inhibitor belonging to the 1-heteroaryl-1H-indazole chemical series [1]. It is primarily utilized in preclinical research as a tool compound for investigating the role of leucine-rich repeat kinase 2 (LRRK2) inhibition in Parkinson's disease (PD) and related cellular pathways such as autophagy and vesicle trafficking . As the active isomer in the (R,R)-LRRK2-IN-7 pair, LRRK2-IN-7 is distinguished by its sub-nanomolar biochemical potency against LRRK2 and its designation as a brain-penetrant inhibitor .

Why LRRK2-IN-7 Cannot Be Substituted with Other Brain-Penetrant LRRK2 Inhibitors


In the class of CNS-penetrant LRRK2 inhibitors, simple substitution of one tool compound for another is a frequent source of experimental inconsistency. While many inhibitors achieve nanomolar biochemical potency, they often diverge significantly in key translational parameters such as brain target engagement (in vivo EC50), off-target liability, and preclinical safety margins. For LRRK2-IN-7, a distinguishing factor is the combination of sub-nanomolar potency, a broad >1,000-fold kinome selectivity window, and a defined in vivo PK/PD relationship (EC50 of 0.18 nM for brain pS935 reduction) that is not uniformly present across other commonly used LRRK2 probes [1]. Relying on alternative inhibitors without these specific quantitative benchmarks can lead to misinterpretation of target engagement, confounding off-target effects, or unexpected toxicity in vivo [2].

Quantitative Differentiation Guide: LRRK2-IN-7 vs. MLi-2, GNE-7915, and DNL201


Biochemical Potency: LRRK2-IN-7 vs. MLi-2

LRRK2-IN-7 demonstrates a biochemical IC50 of 0.9 nM against LRRK2, placing it among the most potent LRRK2 inhibitors available [1]. This value is directly comparable to MLi-2, a widely used reference compound that exhibits an IC50 of 0.76 nM in the same purified kinase assay format [2]. While both compounds achieve sub-nanomolar inhibition, LRRK2-IN-7 offers a comparable potency baseline with a structurally distinct indazole scaffold, providing a valuable alternative for orthogonal confirmation studies.

LRRK2 kinase assay IC50 comparison Biochemical potency

Kinase Selectivity: LRRK2-IN-7 vs. GNE-7915

LRRK2-IN-7 demonstrates exceptional selectivity, with >1,000-fold selectivity over a broad panel of other kinases, ion channels, and CYP enzymes . In comparison, the well-characterized brain-penetrant inhibitor GNE-7915 exhibits selectivity against 187 kinases, but the exact fold-selectivity over the kinome is not uniformly reported as >1,000-fold across all off-target classes [1]. This >1,000-fold safety margin for LRRK2-IN-7 provides a high degree of confidence that observed biological effects are attributable to LRRK2 inhibition rather than off-target activity.

Kinase selectivity Off-target profiling Safety pharmacology

In Vivo Brain Target Engagement: LRRK2-IN-7 vs. MLi-2

In an acute (2-hour) rat PK/PD study, LRRK2-IN-7 demonstrated a dose-dependent reduction of LRRK2 phosphorylation at Ser935 (pS935) in the brain striatum with an in vivo EC50 of 0.18 nM [1]. This quantifies the free drug concentration required for central target engagement. While MLi-2 is also brain-penetrant and reduces brain pS935 LRRK2, its reported in vivo EC50 for this endpoint is 1.4 nM in a cellular assay monitoring dephosphorylation of LRRK2 pSer935 . The 7.8-fold lower EC50 of LRRK2-IN-7 indicates a higher level of brain target engagement per unit of exposure.

PK/PD relationship Brain penetration In vivo pharmacology

Preclinical Safety Margin: LRRK2-IN-7 in 7-Day Rat Toxicology

In a 7-day dose-limiting toxicity study in rats, LRRK2-IN-7 was well tolerated at doses up to 100 mg/kg once daily, achieving a total systemic exposure (AUCtot) of 330 μM·h [1]. This high exposure without dose-limiting toxicity demonstrates a favorable preclinical safety margin. In contrast, the clinical-stage inhibitor DNL201 (GNE-0877) was reported to have a lower maximum tolerated dose in preclinical species, though exact AUC values are not publicly available [2]. The high AUC tolerance of LRRK2-IN-7 supports its use in chronic in vivo studies where sustained LRRK2 inhibition is required.

Preclinical safety Toxicology Dose-limiting toxicity

Recommended Research Applications for LRRK2-IN-7 Based on Quantitative Differentiation


Orthogonal Confirmation of LRRK2-Dependent Phenotypes in Cellular Models

Given its sub-nanomolar potency (IC50 = 0.9 nM) and >1,000-fold selectivity margin, LRRK2-IN-7 is ideally suited for orthogonal confirmation studies in LRRK2-driven cellular models. Researchers who have identified a phenotype using a structurally distinct LRRK2 inhibitor (e.g., MLi-2) can employ LRRK2-IN-7 to confirm that the observed effect is on-target and not an artifact of compound-specific off-target activity . Its distinct indazole scaffold and exceptional selectivity profile make it a high-confidence tool for target validation.

In Vivo CNS Target Engagement and Efficacy Studies in Rodent Models of Parkinson's Disease

The compound's quantified in vivo brain EC50 of 0.18 nM for pS935 reduction enables precise dosing for CNS efficacy studies. Researchers can use this benchmark to design dosing regimens that achieve sustained LRRK2 inhibition in the brain. The demonstrated 7-day tolerability up to 100 mg/kg (AUCtot = 330 μM·h) provides a wide safety margin, allowing for chronic dosing in disease models such as α-synuclein transgenic mice or viral vector-based LRRK2 overexpression models [1].

Efflux Transporter Interaction Studies and CNS Penetration Optimization

LRRK2-IN-7 exhibits dual activity as both a substrate and a potent inhibitor of human BCRP (BCRP IC50 = 0.12 μM) . This property makes it a valuable tool compound for investigating the role of efflux transporters in limiting CNS exposure of LRRK2 inhibitors. It can be used in in vitro models (e.g., MDCK-BCRP monolayers) and in vivo studies to probe the impact of BCRP on brain penetration and to benchmark next-generation LRRK2 inhibitors designed to evade efflux.

Quote Request

Request a Quote for Lrrk2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.